molecular formula C9H9Cl2NO B14065412 1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one

1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one

Cat. No.: B14065412
M. Wt: 218.08 g/mol
InChI Key: AZBIUZWFPKTFOC-UHFFFAOYSA-N
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Description

1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one is an organic compound with a unique structure that includes both amino and chloro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one typically involves the reaction of 4-amino-2-chlorophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form corresponding oxides or amines.

    Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines .

Scientific Research Applications

1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-Amino-2-chlorophenol
  • N-(4-Amino-2-chlorophenyl)benzamide
  • N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

Comparison: 1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one is unique due to its specific structure, which includes both an amino and a chloro group on the phenyl ring, as well as a chloropropanone moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

1-(4-amino-2-chlorophenyl)-1-chloropropan-2-one

InChI

InChI=1S/C9H9Cl2NO/c1-5(13)9(11)7-3-2-6(12)4-8(7)10/h2-4,9H,12H2,1H3

InChI Key

AZBIUZWFPKTFOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)N)Cl)Cl

Origin of Product

United States

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